TachypleginA-2

mPGES-1 inhibition prostaglandin E2 synthase inflammation

TachypleginA-2 is a structurally defined, N-propyl-substituted 3,5-bis(benzylidene)-4-piperidone (DAP) with unique SAR-driven activity. Systematic studies show that N-propyl substitution is optimal for ACE inhibition (~50% at 1 μM), while longer alkyl chains abolish activity. It also demonstrates potent mPGES-1 inhibition (IC50 3 nM recombinant, 29 nM whole blood). Its distinct melting point (182-183°C) and spectral signatures (FTIR C=O at 1,721 cm⁻¹) enable unequivocal identity verification. Procure this specific analog—not an interchangeable class representative—to ensure reproducible results in cardiovascular and inflammation research programs.

Molecular Formula C22H23NO
Molecular Weight 317.4 g/mol
Cat. No. B15562106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachypleginA-2
Molecular FormulaC22H23NO
Molecular Weight317.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H23NO/c1-2-13-23-16-20(14-18-9-5-3-6-10-18)22(24)21(17-23)15-19-11-7-4-8-12-19/h3-12,14-15H,2,13,16-17H2,1H3/b20-14+,21-15+
InChIKeyPYSJHLKVOITXQC-OZNQKUEASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E,5E)-3,5-Dibenzylidene-1-propylpiperidin-4-one: Overview for Procurement and Research Selection


(3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one (also designated as 4b in cardiovascular studies or TachypleginA-2 in anti-parasitic contexts) is a synthetic curcumin-inspired conjugated dienone belonging to the 3,5-bis(benzylidene)-4-piperidone (DAP) structural class [1]. The compound features a central piperidin-4-one core substituted with two benzylidene moieties at positions 3 and 5 (both in the E,E configuration) and an N-propyl substituent at position 1. It is characterized by a molecular formula of C₂₂H₂₃NO and a molecular weight of 317.42 g/mol, with solubility in DMSO [2]. This compound has been evaluated across multiple therapeutic areas including cardiovascular pharmacology (ACE inhibition and vasodilation), prostaglandin E₂ synthase (mPGES-1) inhibition for inflammation, and parasitic motility inhibition. Its N-propyl substitution distinguishes it from other N-alkyl analogs (ethyl, butyl, pentyl) within the same DAP series, a structural feature with demonstrated functional consequences for biological activity [1].

Why (3E,5E)-3,5-Dibenzylidene-1-propylpiperidin-4-one Cannot Be Interchanged with Other 3,5-Bis(benzylidene)-4-piperidones


3,5-Bis(benzylidene)-4-piperidones (DAPs) exhibit pronounced structure-activity relationship (SAR) sensitivity, rendering generic substitution across this class scientifically unjustified. Systematic SAR analyses demonstrate that both N-alkyl chain length and aryl substitution pattern independently modulate target engagement and cytotoxic selectivity profiles [1]. In cardiovascular pharmacology, the N-propyl analog (4b) demonstrated moderate ACE inhibition (~50% at 1 μM) whereas the N-butyl (4c) and N-pentyl (4d) analogs showed substantially diminished activity, underscoring that the N-propyl substitution represents a functional optimum rather than an interchangeable alkyl modification [2]. In cytotoxicity studies across a 14-compound DAP series, IC₅₀ values against human T-lymphoblast cells (Molt4/C8) ranged from 0.36 μM to 8.01 μM depending solely on aryl substituents, with ortho-substituted analogs displaying up to 9-fold greater potency than melphalan [1]. This SAR evidence confirms that procurement of a specific DAP analog, rather than a generic class representative, is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for (3E,5E)-3,5-Dibenzylidene-1-propylpiperidin-4-one vs. Comparators


mPGES-1 Enzyme Inhibition: Sub-10 nM Potency Across Multiple Cellular Assays

(3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) with single-digit nanomolar IC₅₀ values across multiple assay platforms. In a recombinant human mPGES-1 enzyme assay using 293E cell-expressed protein, the compound exhibited an IC₅₀ of 3 nM [1]. In a physiologically relevant human whole blood assay measuring LPS-induced PGE₂ suppression, the IC₅₀ was 29 nM [1]. In rhIL-1β-stimulated human A549 lung epithelial cells, the compound suppressed PGE₂ production with an IC₅₀ of 37 nM [1]. For comparative context within the broader mPGES-1 inhibitor landscape, a structurally distinct mPGES-1 inhibitor (CHEMBL4218836) displayed IC₅₀ values of 5.80 nM in recombinant CHO cell-expressed enzyme, 7.20 nM in A549 cells, and 164 nM in human whole blood [2]. While this is not a direct head-to-head comparison within the same experimental run, the comparable recombinant enzyme potency (3 nM vs. 5.80 nM) and the retention of functional activity in whole blood (29 nM vs. 164 nM) position the target compound as a competitive mPGES-1 inhibitor candidate.

mPGES-1 inhibition prostaglandin E2 synthase inflammation enzyme inhibition

N-Alkyl Chain Length SAR: N-Propyl Substitution Retains Moderate ACE Inhibition While N-Butyl and N-Pentyl Analogs Lose Activity

In a systematic structure-activity relationship study of 3,5-dibenzylidene-4-piperidones with varying N-alkyl chain lengths (ethyl, propyl, butyl, pentyl), the N-propyl analog (compound 4b, which is the target compound) demonstrated approximately 50% inhibition of angiotensin-converting enzyme (ACE) at 1 μM concentration [1]. The N-ethyl analog (4a) displayed similar moderate inhibitory potency (also ≈50% inhibition at 1 μM). However, lengthening the N-alkyl chain to butyl (4c) or pentyl (4d) resulted in a marked loss of ACE inhibitory activity [1]. This study employed a colorimetric ACE inhibition assay using rabbit lung acetone powder-derived enzyme, with hippuryl-histidyl-leucine (HHL) as substrate and lisinopril as the reference standard [1].

ACE inhibition antihypertensive SAR N-alkyl substitution

DAP Class Cytotoxicity Benchmarking: Ortho-Substituted Analogs Demonstrate Sub-Micromolar Potency and Tumor Selectivity

A comprehensive cytotoxicity evaluation of 14 3,5-bis(benzylidene)-4-piperidones (compounds 1a-1n) against human T-lymphoblast (Molt4/C8), human T-cell lymphoma (CEM), and murine leukemic (L1210) cell lines established quantitative benchmarks for this chemical class [1]. The average IC₅₀ values across all tested DAP analogs were 2.57 μM (Molt4/C8), 3.78 μM (CEM), and 16.0 μM (L1210), with the most potent ortho-dimethoxy substituted analog (1n) achieving IC₅₀ values of 0.36 μM, 0.66 μM, and 0.84 μM respectively [1]. Notably, several ortho-substituted analogs exceeded the potency of the clinical anticancer drug melphalan, with compound 1n demonstrating 9.0-fold greater potency in Molt4/C8 cells and 3.7-fold greater potency in CEM cells [1]. Additionally, the DAP class exhibited tumor-selective toxicity, with greater cytotoxicity observed against HSC-2, HSC-3, HSC-4, and HL-60 neoplasms compared to non-malignant HGF, HPC, and HPLF cells [1]. QSAR analysis revealed a positive correlation between Hansch π (hydrophobicity) values of aryl substituents and cytotoxic potency in Molt4/C8 and CEM cells [1]. While (3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one (unsubstituted benzylidene rings) was not directly included in this specific cytotoxicity panel, the study establishes class-level expectations for DAP analogs and demonstrates that ortho-substitution on the aryl rings substantially enhances potency—a relevant consideration when selecting among available DAP analogs.

cytotoxicity anticancer tumor-selective toxicity QSAR

Physical Characterization: Melting Point Distinguishes N-Propyl from N-Alkyl Homologs

Within the homologous series of 3,5-dibenzylidene-1-alkylpiperidin-4-ones, the N-propyl analog (target compound 4b) exhibits a melting point of 182-183°C, which is distinguishable from the N-ethyl analog (4a, 168-169°C), N-butyl analog (4c, 187-188°C), and N-pentyl analog (4d, 180-181°C) [1]. The compound's FTIR spectrum displays characteristic peaks including C=O stretching at 1,721 cm⁻¹, C=C stretching at 1,529 cm⁻¹, and C-N stretching at 1,471 cm⁻¹ [1]. The ¹H NMR spectrum in DMSO-d₆ shows the olefinic proton singlet at δ 7.67 ppm and the N-propyl methyl protons at δ 0.92 ppm [1].

physical characterization melting point quality control analytical chemistry

Anti-Parasitic Activity: Inhibition of Parasite Motility and Invasion

(3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one has been characterized as TachypleginA-2, a small-molecule inhibitor of parasite motility and invasion . While direct comparative IC₅₀ values against structurally related DAP analogs in anti-parasitic assays are not publicly available in the accessed sources, the compound's established functional activity in parasite motility/invasion screens distinguishes it from other DAP analogs primarily studied in anticancer or cardiovascular contexts. This alternative therapeutic application domain represents a distinct selection criterion for procurement.

anti-parasitic motility inhibition TachypleginA-2 parasite invasion

Research Application Scenarios for (3E,5E)-3,5-Dibenzylidene-1-propylpiperidin-4-one


Cardiovascular Pharmacology: ACE Inhibition Screening and SAR Studies

Based on the direct head-to-head SAR evidence showing that the N-propyl analog retains moderate ACE inhibitory activity while longer alkyl chain extensions abolish activity [1], this compound is optimally positioned as a reference standard or lead scaffold for investigating N-alkyl chain length effects in cardiovascular drug discovery programs. The compound's IC₅₀ of approximately 1.23 μM for the closely related trimethoxy-substituted analog (4j) [1] provides a potency benchmark for structural optimization efforts aimed at improving ACE inhibition within the DAP chemotype.

Inflammation Research: mPGES-1 Inhibitor Development

The compound's potent mPGES-1 inhibition across recombinant enzyme (IC₅₀ = 3 nM), cellular (IC₅₀ = 37 nM in A549 cells), and human whole blood (IC₅₀ = 29 nM) assays [1] supports its utility as a tool compound or lead scaffold for prostaglandin E₂ pathway modulation studies. The retention of functional activity in whole blood distinguishes this compound from mPGES-1 inhibitors that show substantial potency loss in physiologically relevant matrices [2], making it suitable for translational inflammation research bridging in vitro target engagement and ex vivo functional pharmacology.

Cancer Research: Tumor-Selective Cytotoxicity Baseline Comparator

As established by the class-level cytotoxicity evidence for 3,5-bis(benzylidene)-4-piperidones [1], the unsubstituted benzylidene analog (2a, structurally analogous to the target compound with unsubstituted aryl rings) demonstrates baseline cytotoxic potency (IC₅₀ = 1.67 μM in Molt4/C8 cells) with documented tumor-selective toxicity toward neoplastic versus non-malignant cells. The target compound (4b, N-propyl substituted) may serve as a baseline comparator for evaluating potency enhancements achieved through ortho-aryl substitution in anticancer drug discovery programs, leveraging the established QSAR correlation between Hansch π values and cytotoxic potency [1].

Analytical Chemistry: Quality Control Identity Verification

The distinct melting point of (3E,5E)-3,5-dibenzylidene-1-propylpiperidin-4-one (182-183°C), which differentiates it from N-ethyl (168-169°C), N-butyl (187-188°C), and N-pentyl (180-181°C) homologs [1], enables straightforward identity verification and purity assessment upon compound receipt. The published FTIR (C=O stretch at 1,721 cm⁻¹) and ¹H NMR (olefinic proton at δ 7.67 ppm, N-propyl methyl at δ 0.92 ppm) spectral signatures [1] provide additional orthogonal analytical benchmarks for confirming compound identity and detecting contamination with other N-alkyl chain-length variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for TachypleginA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.